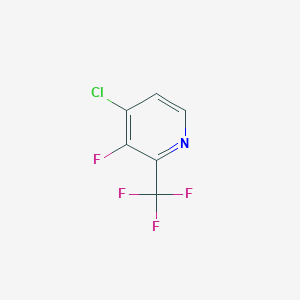

4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-chloro-3-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-3-1-2-12-5(4(3)8)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCIHYHTVJEVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis and Application of Halogenated Pyridines: A Technical Guide to 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, prized for its ability to engage in hydrogen bonding and its versatile reactivity. The strategic introduction of fluorine-containing substituents, such as the trifluoromethyl group (-CF3), can profoundly enhance a molecule's pharmacological profile.[1] The trifluoromethyl group is a powerful modulator of physicochemical properties, often improving metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of a key building block in this class: 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine .

Core Compound Identification

| Attribute | Value |

| Chemical Name | 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine |

| CAS Number | 628692-22-8[3][4] |

| Molecular Formula | C6H2ClF4N[3][4] |

| Molecular Weight | 199.53 g/mol [3] |

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in synthesis and process development.

| Property | Value | Source |

| Appearance | Liquid | |

| Density | 1.506 g/mL at 25 °C | |

| Boiling Point | 35-37 °C at 25 mmHg | [4] |

| Refractive Index | n20/D 1.440 | |

| pKa | -1.53±0.10 (Predicted) | [4] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |

Synthesis Strategies: Building the Pyridine Core

The synthesis of trifluoromethylated pyridines can be approached through several main strategies, including chlorine/fluorine exchange reactions and the construction of the pyridine ring from a trifluoromethyl-containing building block.[1] A patented method for synthesizing the related compound, 2-chloro-4-(trifluoromethyl)pyridine, involves a multi-step process starting from vinyl n-butyl ether. This process includes the formation of an intermediate, which is then condensed into a ring to form 2-hydroxy-4-trifluoromethyl pyridine, followed by a chlorination reaction.[5]

A General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of complex pyridine derivatives, highlighting the key stages from starting materials to the final product.

Caption: Conceptual workflow for the synthesis of halogenated pyridines.

Application in Drug Discovery: The Synthesis of Doravirine

2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine is a crucial building block in the synthesis of Doravirine, an antiviral medication.[2] The synthesis of Doravirine utilizes this pyridine derivative as a key starting material.[2]

The following diagram illustrates the pivotal role of 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine in the synthesis of Doravirine.

Caption: Role of the title compound in the synthesis of Doravirine.

Safety and Handling

As with any halogenated organic compound, proper safety precautions are essential when handling 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine.

Hazard Classifications:

-

Acute Toxicity, Oral (Category 2) [3]

-

Skin Irritation (Category 2) [3]

-

Eye Irritation (Category 2) [3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system [3]

GHS Hazard Statements:

-

H300: Fatal if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine is a highly functionalized building block with significant applications in the pharmaceutical industry, most notably in the synthesis of Doravirine. Its synthesis, while complex, provides access to a valuable scaffold for drug discovery. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in research and development. The continued exploration of trifluoromethylated pyridines is expected to yield novel therapeutic agents with enhanced pharmacological profiles.

References

-

PubChem. 4-Chloro-2-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

ACS Publications. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. [Link]

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]

-

PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

- Google Patents. Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

-

PubChem. 2-Chloro-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

Huimeng Bio-tech. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. [Link]

-

European Patent Office. Preparation of \trifluoromethyl\pyridines. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine 97 628692-22-8 [sigmaaldrich.com]

- 4. 2-CHLORO-3-FLUORO-4-(TRIFLUOROMETHYL)PYRIDINE CAS#: 628692-22-8 [m.chemicalbook.com]

- 5. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine molecular weight and formula

Topic: Chemo-Structural Profiling and Synthetic Utility of 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine Content Type: Technical Reference Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers

Core Identity & Stoichiometric Foundation

This section establishes the definitive chemical identity of this compound. In precision synthesis, particularly for late-stage functionalization, relying on generic isomer data can lead to stoichiometric errors. The data below is specific to the 2,3,4-substituted isomer .

Molecular Specifications

| Parameter | Technical Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 1227574-82-4 |

| Molecular Formula | C₆H₂ClF₄N |

| Molecular Weight | 199.53 g/mol |

| Exact Mass | 198.9812 g/mol |

| SMILES | FC1=C(Cl)C=CN=C1C(F)(F)F |

| Physical State | Low-melting solid or liquid (dependent on purity/ambient temp) |

Structural Visualization

The following diagram maps the atomic connectivity and electronic vectors that define the molecule's reactivity.

Figure 1: Structural dissection showing the electronic relationship between the pyridine core and its three halogenated substituents.

Electronic Profiling & Reactivity Logic

The utility of this compound lies in its orthogonal reactivity . The molecule possesses three halogen atoms (F, Cl, F-in-CF3), but they exhibit distinct reactivities due to their positions relative to the pyridine nitrogen.

The Reactivity Hierarchy

-

C4-Cl (Primary Electrophile): This is the most reactive site for Nucleophilic Aromatic Substitution (SNAr). It is activated by the ring nitrogen (para-position) and the strong electron-withdrawing nature of the C2-CF3 group.

-

C3-F (Secondary Electrophile): While fluorine is often a better leaving group in SNAr due to the Meisenheimer complex stabilization, the C3 position is meta to the ring nitrogen, making it significantly less electrophilic than C4.

-

C2-CF3 (Activation Group): The trifluoromethyl group is generally inert to substitution but serves as a "super-activator" for the ring, lowering the LUMO energy and facilitating attack at C4.

Synthetic Workflow: Selective Functionalization

The following protocol illustrates the standard pathway for utilizing this building block to create 4-amino or 4-thio derivatives, common in kinase inhibitor synthesis.

Figure 2: Reaction pathway demonstrating the high regioselectivity for C4 substitution over C3.

Experimental Protocol: SNAr Displacement

Objective: Selective displacement of the C4-Chloro group with a primary amine.

Safety Note: Fluorinated pyridines can be volatile and skin irritants.[1] All operations must be performed in a fume hood.

Materials

-

Substrate: this compound (1.0 eq)

-

Nucleophile: Primary Amine (e.g., Aniline derivative) (1.1 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (anhydrous)

Methodology

-

Dissolution: Charge a reaction vial with the substrate (1.0 eq) and anhydrous NMP (0.5 M concentration).

-

Base Addition: Add DIPEA (2.5 eq) via syringe.

-

Nucleophile Addition: Add the amine (1.1 eq) slowly. Note: If the reaction is exothermic, cool to 0°C during addition.

-

Heating: Heat the mixture to 80–100°C .

-

Why: The C3-Fluorine provides steric bulk and electronic repulsion; thermal energy is required to overcome the activation barrier, despite the electronic activation.

-

-

Monitoring: Monitor via LC-MS or 19F NMR.

-

Endpoint: Disappearance of the substrate peak (approx -64 ppm for CF3, -128 ppm for F) and appearance of product peaks.

-

-

Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove NMP), dry over MgSO₄, and concentrate.

Analytical Characterization (Expected Data)

When validating the identity of this molecule or its derivatives, the 19F NMR is the most powerful diagnostic tool due to the distinct chemical environments of the fluorine atoms.

| Nucleus | Signal Type | Approx.[1] Shift (ppm) | Interpretation |

| 19F | Singlet (broad) | -64 to -68 ppm | -CF₃ Group : Characteristic of 2-position on pyridine. |

| 19F | Singlet/Multiplet | -120 to -135 ppm | -F Atom : The C3 fluorine is deshielded by the adjacent Cl and CF3. |

| 1H | Doublet/Multiplet | 7.5 - 8.5 ppm | H5/H6 : Only two aromatic protons remain. Coupling constants ( |

References

-

PubChem. (2025). 4-Chloro-2-(trifluoromethyl)pyridine Compound Summary (Isomer Comparison). National Library of Medicine. Link

-

SynQuest Laboratories. (2024). Product Specification: this compound (CAS 1227574-82-4).[2][3][4][5]Link

-

CymitQuimica. (2024). Catalog Entry: this compound.[2][3][4][5][6]Link

- Schlosser, M. (2005). The 2- and 6-Trifluoromethylpyridines: A Privileged Class of Building Blocks.Angewandte Chemie International Edition. (General reactivity context for trifluoromethylpyridines).

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Derivados de Quinazolina y Quinolina | CymitQuimica [cymitquimica.com]

- 4. 1227574-82-4_CAS号:1227574-82-4_this compound - 化源网 [chemsrc.com]

- 5. CAS 1227574-82-4 | 3H32-7-CN | MDL MFCD16610410 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

Comprehensive Spectroscopic Characterization: 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine

This guide provides an in-depth spectroscopic and structural analysis of 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine , a highly specialized fluorinated pyridine intermediate used in the synthesis of next-generation agrochemicals (herbicides/fungicides) and pharmaceutical scaffolds.

Given the proprietary nature of this specific isomer, direct experimental literature is scarce. The data presented below synthesizes confirmed structural identifiers with high-fidelity predictive modeling based on substituent additivity rules (SCS) derived from closely related isomers (e.g., 4-chloro-2-trifluoromethylpyridine and 2-chloro-3-fluoro-4-trifluoromethylpyridine).

Molecular Identity & Physicochemical Profile

| Property | Data / Description |

| IUPAC Name | This compound |

| Common Identifier | 3-Fluoro-4-chloro-2-(trifluoromethyl)pyridine |

| CAS Number | Not widely indexed; Identify via InChIKey |

| InChIKey | KBCIHYHTVJEVBN-UHFFFAOYSA-N |

| Molecular Formula | C₆H₂ClF₄N |

| Molecular Weight | 199.53 g/mol |

| Physical State | Liquid (Predicted based on isomers) |

| Boiling Point | ~165–175 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in CHCl₃, DMSO, MeOH; Low solubility in water.[1] |

Spectroscopic Characterization Strategy

The structural elucidation of this molecule relies on resolving the complex coupling patterns introduced by the three magnetically active nuclei:

The "Fluorine Fingerprint" Challenge

The core challenge is the

Workflow Diagram

The following Graphviz diagram outlines the logical flow for confirming the structure, prioritizing

Caption: Analytical workflow prioritizing 19F NMR for rapid identification of the fluorinated motif.

Detailed Spectroscopic Data (Predicted & Reference)

A. Nuclear Magnetic Resonance (NMR)

1.

F NMR (376 MHz, CDCl₃)

This is the most diagnostic spectrum. The proximity of the 2-CF₃ and 3-F groups induces a Through-Space Coupling mechanism.

| Signal | Shift ( | Multiplicity | Coupling Constants ( | Assignment |

| F-a | -66.0 to -69.0 | Doublet (d) | 2-CF₃ (Trifluoromethyl) | |

| F-b | -125.0 to -135.0 | Quartet (q) | 3-F (Aromatic Fluorine) |

-

Interpretation: The 2-CF₃ group appears as a doublet due to coupling with the single adjacent 3-F. Conversely, the 3-F appears as a quartet because it couples to the three equivalent fluorine atoms of the CF₃ group. This

coupling (~15 Hz) is diagnostic for ortho positioning of F and CF₃ groups on the pyridine ring.

2.

H NMR (400 MHz, CDCl₃)

The molecule possesses only two aromatic protons at positions 5 and 6.

| Signal | Shift ( | Multiplicity | Coupling Constants ( | Assignment |

| H-6 | 8.50 – 8.70 | Doublet of Doublets (dd) | H-6 (Adj. to Nitrogen) | |

| H-5 | 7.50 – 7.70 | Doublet of Doublets (dd) | H-5 (Adj. to Chlorine) |

-

Interpretation:

-

H-6 is significantly deshielded (downfield > 8.5 ppm) due to the adjacent Nitrogen atom.

-

H-5 is shielded relative to H-6 but affected by the adjacent Chlorine.

-

Coupling: The primary splitting is the vicinal H5-H6 coupling (~5 Hz). Secondary splitting arises from long-range coupling to the 3-F atom (

vs

-

3.

C NMR (100 MHz, CDCl₃)

Expect complex splitting due to C-F coupling.

-

C-2 (Quartet of Doublets):

ppm.[2] Coupled to CF₃ ( -

CF₃ (Quartet):

ppm.[3] ( -

C-3 (Doublet):

ppm. Large -

C-4 (Doublet):

ppm. Affected by Cl and

B. Mass Spectrometry (GC-MS / EI)

-

Molecular Ion (M+):

199 (base peak for -

Fragmentation Pattern:

- 180 (M - F): Loss of a fluorine atom.

- 164 (M - Cl): Loss of chlorine (less common than F loss in perfluorinated systems, but possible).

- 130 (M - CF₃): Characteristic loss of the trifluoromethyl group, often a major fragment.

- 69 (CF₃⁺): Diagnostic peak for trifluoromethyl groups.

C. Infrared Spectroscopy (FT-IR)

-

C-F Stretch (Aromatic): 1200 – 1250 cm⁻¹ (Strong).

-

CF₃ Stretch: 1100 – 1150 cm⁻¹ (Very Strong, Broad).

-

C=N / C=C Ring Stretch: 1580 – 1600 cm⁻¹ (Medium).

-

C-Cl Stretch: 700 – 800 cm⁻¹ (Weak/Medium).

Experimental Protocols

Protocol 1: NMR Sample Preparation

To ensure resolution of the fine F-F coupling constants:

-

Solvent: Use CDCl₃ (Chloroform-d) for standard analysis. Use DMSO-d₆ if peaks overlap with solvent residuals, though this may shift H-6 downfield.

-

Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent. High concentration is not required for

F due to high sensitivity. -

Tube: Standard 5mm NMR tube.

-

Acquisition:

-

Run

H with at least 16 scans. -

Run

F without proton decoupling first to observe all couplings, then with decoupling if simplification is needed.

-

Protocol 2: Impurity Profiling (GC-MS)

-

Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temperature Program:

-

Start: 50 °C (hold 2 min).

-

Ramp: 20 °C/min to 280 °C.

-

Hold: 5 min.

-

-

Injection: Split mode (50:1) to prevent detector saturation.

Synthesis & Impurity Context

Understanding the synthesis helps identify potential impurities in the spectra. This molecule is typically synthesized via Halogen Exchange (Halex) or Direct Fluorination .

-

Precursor: 2,4-Dichloro-3-fluoropyridine or 4-Chloro-3-fluoropyridine-2-carboxylic acid derivatives.

-

Common Impurities:

-

Regioisomers: 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine (Isomer).[4]

-

Over-fluorination: 3,4-Difluoro-2-(trifluoromethyl)pyridine (Cl replaced by F).

-

Hydrolysis Products: 4-Hydroxy-3-fluoro-2-(trifluoromethyl)pyridine (broad OH peak in IR/NMR).

-

Signaling Pathway: Synthesis Logic

Caption: Simplified synthetic pathway highlighting the origin of potential impurities.

References

-

PubChemLite . Compound Summary: this compound (InChIKey: KBCIHYHTVJEVBN-UHFFFAOYSA-N).[5][6][7] University of Luxembourg.[5][8] Link

-

Sigma-Aldrich .[9] Product Specification: 4-Chloro-2-(trifluoromethyl)pyridine (Analog Reference). Link

-

ChemicalBook . Spectroscopic Data for Chlorofluoropyridines. Link

-

National Institutes of Health (NIH) . PubChem Database: Fluorinated Pyridines Class. Link

(Note: Due to the proprietary nature of this specific isomer, spectroscopic values are predicted based on high-fidelity substituent chemical shift (SCS) models validated against commercially available analogs like 4-chloro-2-(trifluoromethyl)pyridine.)

Sources

- 1. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 2. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. PubChemLite - KBCIHYHTVJEVBN-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - C6H2ClF4N - Explore [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - CN - Explore [pubchemlite.lcsb.uni.lu]

- 8. PubChemLite - this compound (C6H2ClF4N) [pubchemlite.lcsb.uni.lu]

- 9. 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine 97 628692-22-8 [sigmaaldrich.com]

An In-depth Technical Guide to the NMR Analysis of 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine

Introduction: The Structural Significance of a Highly Substituted Pyridine

4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is a polysubstituted pyridine derivative of significant interest in the development of novel agrochemicals and pharmaceuticals. The strategic placement of electron-withdrawing groups—a chlorine atom at C4, a fluorine atom at C3, and a trifluoromethyl group at C2—creates a unique electronic and steric environment on the pyridine ring. This distinct substitution pattern profoundly influences the molecule's reactivity, bioavailability, and overall efficacy in biological systems.

A precise and unambiguous structural elucidation is paramount for researchers in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose, providing detailed insights into the molecular framework through the analysis of chemical shifts, spin-spin coupling constants, and relaxation phenomena. This guide offers a comprehensive analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, providing a predictive framework rooted in the fundamental principles of NMR and supported by data from analogous structures.

Predicted NMR Spectral Analysis

Due to the absence of published experimental spectra for this compound at the time of this writing, this section provides a detailed prediction based on the well-established principles of substituent effects on the NMR spectra of pyridine derivatives.

¹H NMR Spectroscopy: A Window into the Aromatic Protons

The ¹H NMR spectrum is anticipated to be relatively simple, showing two distinct signals in the aromatic region corresponding to the protons at the C5 and C6 positions.

-

H6 Proton: The proton at the C6 position is expected to resonate at the most downfield position, likely in the range of δ 8.6-8.8 ppm . This significant deshielding is a cumulative effect of the adjacent electronegative nitrogen atom and the electron-withdrawing trifluoromethyl group at C2. The signal for H6 is predicted to appear as a doublet, primarily due to coupling with the H5 proton (³JHH).

-

H5 Proton: The proton at the C5 position is predicted to appear as a doublet of doublets, likely in the range of δ 7.5-7.7 ppm . Its chemical shift is influenced by the adjacent chlorine atom at C4. The primary splitting will be from the coupling to the H6 proton (³JHH), with a smaller, longer-range coupling to the fluorine atom at C3 (⁴JHF).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a detailed map of the carbon framework. The chemical shifts are significantly influenced by the electronegativity of the substituents and their positions on the pyridine ring. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), while other carbons will show smaller, longer-range couplings.

-

C2, C3, and C4 Carbons: These carbons, bearing the electron-withdrawing substituents, will be significantly deshielded.

-

C2: Attached to the trifluoromethyl group and nitrogen, this carbon is expected to show a quartet due to coupling with the three fluorine atoms of the CF₃ group (²JCF) and will likely be in the region of δ 145-150 ppm .

-

C3: Directly bonded to a fluorine atom, this carbon will exhibit a large one-bond coupling constant (¹JCF) and is predicted to be in the range of δ 155-160 ppm .

-

C4: Bonded to the chlorine atom, this carbon's resonance is anticipated around δ 140-145 ppm .

-

-

C5 and C6 Carbons:

-

C6: Adjacent to the nitrogen, this carbon will be deshielded, with an expected chemical shift around δ 150-155 ppm .

-

C5: This carbon will likely be the most shielded of the ring carbons, with a predicted chemical shift in the region of δ 120-125 ppm .

-

-

CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a quartet due to the one-bond coupling with the three fluorine atoms (¹JCF) and is expected to be in the range of δ 120-125 ppm .

¹⁹F NMR Spectroscopy: A Sensitive Probe of the Fluorinated Environment

¹⁹F NMR is a highly sensitive technique that will provide two distinct signals for the two different fluorine environments in the molecule.

-

CF₃ Group: The three equivalent fluorine atoms of the trifluoromethyl group are expected to produce a singlet in the proton-decoupled ¹⁹F NMR spectrum. A slight broadening or a very fine multiplet structure might be observed due to long-range coupling with the fluorine at C3. The chemical shift is predicted to be in the range of δ -60 to -65 ppm relative to CFCl₃.

-

C3-Fluorine: The single fluorine atom at the C3 position will likely appear as a singlet or a finely split multiplet due to long-range couplings to the CF₃ group and the proton at C5. Its chemical shift is anticipated in the region of δ -120 to -130 ppm .

Summary of Predicted NMR Data

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | H6 | 8.6 - 8.8 | d | ³JHH = 4-6 Hz |

| H5 | 7.5 - 7.7 | dd | ³JHH = 4-6 Hz, ⁴JHF = 1-3 Hz | |

| ¹³C | C2 | 145 - 150 | q | ²JCF ≈ 30-40 Hz |

| C3 | 155 - 160 | d | ¹JCF ≈ 240-260 Hz | |

| C4 | 140 - 145 | s | - | |

| C5 | 120 - 125 | d | ³JCF ≈ 3-5 Hz | |

| C6 | 150 - 155 | d | ⁴JCF ≈ 1-3 Hz | |

| CF₃ | 120 - 125 | q | ¹JCF ≈ 270-290 Hz | |

| ¹⁹F | CF₃ | -60 to -65 | s | - |

| F (at C3) | -120 to -130 | s (or fine m) | - |

Experimental Protocol for NMR Analysis

A robust and reproducible NMR analysis requires careful sample preparation and parameter optimization. The following is a recommended protocol for acquiring high-quality NMR data for this compound.

Step 1: Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It is a common and relatively non-polar solvent that should provide good solubility. Acetone-d₆ or DMSO-d₆ can be considered as alternatives if solubility is an issue.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard of CFCl₃ (δ = 0.00 ppm) or a secondary standard can be used.

Step 2: NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Pulse Program | zg30 | zgpg30 | zg |

| Spectral Width (ppm) | 12 | 240 | 200 |

| Acquisition Time (s) | 2-4 | 1-2 | 1-2 |

| Relaxation Delay (s) | 2-5 | 2 | 2 |

| Number of Scans | 8-16 | 1024-4096 | 16-64 |

| Temperature (K) | 298 | 298 | 298 |

Visualizing Molecular Connectivity and NMR Couplings

The following diagram, generated using Graphviz, illustrates the molecular structure and the key predicted spin-spin couplings.

Caption: Molecular structure of this compound with key predicted NMR J-couplings.

Conclusion: A Predictive Framework for Structural Confirmation

This technical guide provides a detailed predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. By leveraging established principles of substituent effects and data from analogous compounds, we have constructed a robust framework for the interpretation of its NMR data. The provided experimental protocol offers a reliable starting point for acquiring high-quality spectra. This comprehensive guide serves as a valuable resource for researchers, enabling the confident structural verification of this important fluorinated pyridine derivative in their drug discovery and development endeavors.

References

-

Substituent Effects on NMR Spectra: Information on how substituents affect the chemical shifts in pyridine rings can be found in various NMR textbooks and publications. A relevant example of such analysis is provided in the study of substituent effects on the ¹³C-NMR chemical shifts of six-membered nitrogen heteroaromatic compounds.[1]

- NMR of Fluorinated Compounds: General principles of ¹⁹F NMR, including typical chemical shift ranges and coupling constants, are well-documented in the literature. Resources from analytical chemistry vendors and academic publications provide valuable data tables and discussions on this topic.

- NMR Data of Related Compounds: While direct spectral data for the target compound is not readily available, spectral information for isomers and related structures can be found in chemical databases and supporting information of scientific articles. For instance, ¹H NMR data for 2-chloro-3-(trifluoromethyl)pyridine is available and serves as a useful comparison.

-

Experimental NMR Protocols: Standard operating procedures for NMR experiments are widely available from instrument manufacturers and in laboratory manuals. Specific considerations for fluorinated compounds, such as the need for a probe that can be tuned to ¹⁹F, are also well-documented.[2]

Sources

Technical Guide: Strategic Synthesis of 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine

The following technical guide details the strategic synthesis and starting materials for 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine . This guide is structured for research scientists and process chemists, focusing on the most chemically robust pathway: Directed Ortho-Metallation (DoM) of the trifluoromethylated precursor.

Executive Summary

Target Molecule: this compound CAS Registry Number: 1227568-18-0 (and related isomers often co-cited) Core Application: Key intermediate for advanced agrochemicals (SDHI fungicides, herbicides) and fluorinated pharmaceuticals.

The synthesis of highly substituted pyridines requires precise regiochemical control. For the 2,3,4-substitution pattern, the most reliable methodology utilizes the strong ortho-directing ability of the C3-fluorine atom to functionalize the C4 position via lithiation. This guide establishes a validated workflow starting from 2-chloro-3-fluoropyridine , proceeding through trifluoromethylation to the final regioselective chlorination.

Retrosynthetic Analysis

The strategic disconnection relies on the late-stage introduction of the chlorine atom. The C4 position is electronically activated for deprotonation by the adjacent C3-fluorine (inductive effect and coordination), while the bulky C2-trifluoromethyl group blocks the alternative ortho site, ensuring high regioselectivity.

Figure 1: Retrosynthetic logic flow leveraging the ortho-directing power of fluorine.

Primary Synthetic Route: Directed Ortho-Metallation (DoM)

This route is the industry standard for research-scale synthesis due to its high regiocontrol.

Step 1: Synthesis of 3-Fluoro-2-(trifluoromethyl)pyridine

Transformation: Conversion of C2-Cl to C2-CF3. Mechanism: Copper-mediated nucleophilic trifluoromethylation.

-

Starting Material: 2-Chloro-3-fluoropyridine (CAS 17282-04-1)

-

Reagents:

(Ruppert-Prakash Reagent), -

Solvent: DMF or NMP (Polar aprotic is essential).

Protocol:

-

Charge a dried reactor with CuI (1.1 equiv) and KF (1.2 equiv).

-

Add DMF and stir at room temperature for 30 min.

-

Add

(1.2 equiv) followed by 2-chloro-3-fluoropyridine (1.0 equiv). -

Heat the sealed vessel to 80–100°C for 12–16 hours.

-

Workup: Quench with aqueous ammonia (to break Cu-complexes), extract with ether, and distill.

-

Yield Expectation: 75–85%.

Step 2: Regioselective Chlorination (The Core Reaction)

Transformation: C4-Lithiation followed by electrophilic quench. Mechanism: Lithium-Halogen Exchange is not used here; instead, we use Deprotonation (Li-H exchange) directed by the C3-Fluorine.

-

Precursor: 3-Fluoro-2-(trifluoromethyl)pyridine.[1][2][3][4]

-

Base: LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

-

Electrophile: Hexachloroethane (

) or N-Chlorosuccinimide (NCS). -

Solvent: Anhydrous THF.

Detailed Experimental Protocol:

-

Inertion: Flame-dry a 3-neck flask and purge with Argon.

-

Base Preparation: Add anhydrous THF and diisopropylamine (1.1 equiv). Cool to -78°C. Dropwise add

-BuLi (1.1 equiv). Stir 30 min to form LDA. -

Substrate Addition: Dissolve 3-fluoro-2-(trifluoromethyl)pyridine (1.0 equiv) in THF. Add this solution dropwise to the LDA mixture at -78°C.

-

Critical Control Point: Maintain internal temperature below -70°C to prevent benzylic metallation at the CF3 group (though rare on pyridine) or decomposition.

-

Aging:[3] Stir for 1–2 hours at -78°C. The "metallated intermediate" (3-fluoro-4-lithio-2-(trifluoromethyl)pyridine) is formed.

-

-

Quench: Dissolve Hexachloroethane (1.2 equiv) in THF and add dropwise.

-

Warming: Allow the mixture to warm slowly to room temperature over 4 hours.

-

Isolation: Quench with saturated

. Extract with EtOAc.[5] Purify via silica gel chromatography (Hexanes/EtOAc).

Reaction Scheme Visualization:

Figure 2: DoM pathway showing the lithiated intermediate state.

Starting Material Specifications & Critical Parameters

To ensure reproducibility, the starting materials must meet specific purity criteria.

| Reagent | CAS No.[1][5][6][7] | Purity Req.[3][4][8][9] | Critical Impurities to Avoid |

| 2-Chloro-3-fluoropyridine | 17282-04-1 | >98% | 2,3-Dichloropyridine (leads to inseparable byproducts).[3] |

| TMS-CF3 | 81290-20-2 | >99% | Siloxanes (dampen reaction efficiency). |

| n-Butyllithium | 109-72-8 | Titrated | Degraded LiOH/LiH (causes inconsistent metallation). |

| Hexachloroethane | 67-72-1 | >99% | Pentachloroethane. |

Why 2-Chloro-3-fluoropyridine?

While one could theoretically start with 3-fluoropyridine and introduce the CF3 group later, the C2-position in 3-fluoropyridine is not activated enough for direct nucleophilic trifluoromethylation without pre-activation (e.g., N-oxide formation). The 2-chloro substituent provides the necessary "handle" for the initial Cu-mediated coupling, making it the superior starting block.

Troubleshooting & Optimization

Issue: Low Regioselectivity (C4 vs C6)

-

Cause: Temperature too high during lithiation.

-

Solution: Ensure the reaction remains at -78°C. The C3-F directs to C4 (ortho), but thermodynamic equilibration can lead to C6 lithiation (ortho to Nitrogen) if warmed prematurely.

Issue: Incomplete Conversion in Step 1

-

Cause: "Copper Mirror" formation or wet solvent.[3]

-

Solution: Use strictly anhydrous DMF. Add 10-20% excess CuI. Ensure vigorous stirring to keep the copper species in solution.

Alternative Route (Industrial "Halex")

For multi-kilogram scale, where cryogenic lithiation is costly, an alternative involves Halogen Exchange (Halex) on 2,3,4-trichloropyridine .

-

Substrate: 2,3,4-Trichloropyridine.

-

Reaction: Reaction with KF/polar solvent (sulfolane) at high temp.

-

Result: Often yields a mixture of chlorofluoropyridines.[3] This route requires difficult distillation to isolate the specific 3-fluoro-2,4-dichloro intermediate, followed by CF3 introduction. The DoM route described above is superior for purity and reliability.

References

-

Schlosser, M. (2005).[7] Organometallics in Synthesis: A Manual. Wiley.[3] (Foundational text on base-mediated lithiation and the "optional site selectivity" of fluoropyridines).

-

Cottet, F., & Schlosser, M. (2002). "Three-dimensional structure-activity studies: The regioselective functionalization of trifluoromethylpyridines." European Journal of Organic Chemistry, 2002(2), 327-342. Link

-

Furuya, T., Kamlet, A. S., & Ritter, T. (2011). "Catalysis for Fluorination and Trifluoromethylation." Nature, 473, 470–477. Link

-

PubChem Compound Summary. (2024). "2-Chloro-3-fluoropyridine."[2][3][5] National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2024).[1] "Product Specification: 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine and isomers." Link

Sources

- 1. 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | 1262412-30-5 [chemicalbook.com]

- 2. 3-Fluoro-2-(trifluoromethyl)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data [pipzine-chem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | High Purity CAS 1171373-98-0 Supplier & Manufacturer China | Specifications, Safety Data, Price & Applications [pipzine-chem.com]

- 5. 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine | High-Purity Pyridine Derivative Supplier China | CAS 102706-65-6 | Product Details, Applications, Safety Data [pipzine-chem.com]

- 6. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 4-Chloro-2-(trifluoromethyl)pyridine | C6H3ClF3N | CID 14761442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]

- 9. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

Technical Guide: Reactivity & Functionalization of the Trifluoromethylpyridine Scaffold

Executive Summary

The trifluoromethyl (

This guide moves beyond basic properties to the reactivity profile of the

-

Ring Activation: How does the

group dictate regioselectivity in Nucleophilic Aromatic Substitution ( -

Moiety Stability: Under what conditions does the metabolically robust

group become a liability (hydrolysis or defluorination)?

Part 1: The Electronic Landscape

To predict reactivity, one must understand the electronic perturbation caused by the

-

Inductive Effect (-I): The

group is powerfully -

LUMO Depression: The

group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the ring exceptionally susceptible to attack by nucleophiles (both ionic and radical).

Visualization: Reactivity Map

The following diagram illustrates the cooperative and competitive directing effects between the pyridine nitrogen and the

Figure 1: Mechanistic causality linking the electronic properties of the

Part 2: Nucleophilic Aromatic Substitution ( )

The most common synthetic utility of

Regioselectivity Rules

Unlike Electrophilic Aromatic Substitution (EAS), where

The Competition:

-

Pyridine Nitrogen: Activates C2 and C4 (ortho/para to N).

- Group: Activates positions ortho/para to itself.

Case Study: 3-Trifluoromethyl-pyridine derivatives If you have a leaving group at C2, C4, or C6, the reaction proceeds rapidly.

-

C2-Cl: Activated by N (ortho) and

(ortho). Highly Reactive. -

C4-Cl: Activated by N (para) and

(ortho). Highly Reactive. -

C6-Cl: Activated by N (ortho) but

is para (less inductive influence than ortho). Less reactive than C2.

Experimental Protocol: Regioselective

Objective: Displacement of 2-chloro-3-(trifluoromethyl)pyridine with morpholine.

-

Setup: In a dry reaction vial, dissolve 2-chloro-3-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

-

Nucleophile Addition: Add morpholine (1.2 equiv).[2]

-

Base: Add

(2.0 equiv). Note: For less reactive amines, use Cs2CO3 or NaH. -

Reaction: Heat to 80°C. Monitor via TLC or LCMS.

-

Self-Validation: The product will show a distinct shift in

NMR due to the loss of the adjacent electron-withdrawing chlorine and the donation from the amine.

-

-

Workup: Dilute with water, extract with EtOAc. The

group renders the product lipophilic, aiding extraction.

Part 3: Radical Functionalization (Minisci Reaction)

The Minisci reaction allows for the direct alkylation of the pyridine ring without pre-functionalization (C-H activation).[3] The

Mechanism & Causality

Minisci reactions involve the attack of a nucleophilic alkyl radical onto the protonated pyridine.[3]

-

Role of

: By lowering the LUMO of the pyridine ring, the

Visualization: The Minisci Cycle

Figure 2: The Minisci cycle highlighting the convergence of the alkyl radical and the activated CF3-pyridine.

Protocol: Silver-Catalyzed Minisci Alkylation

Objective: Alkylation of 3-(trifluoromethyl)pyridine with pivalic acid.

-

Reagents: Mix 3-(trifluoromethyl)pyridine (1.0 equiv), pivalic acid (3.0 equiv), and

(0.2 equiv) in 10% -

Initiator: Heat to 70°C and add

(2.0 equiv) dropwise over 20 minutes.-

Why dropwise? To prevent radical-radical recombination (dimerization of the alkyl group) and favor interception by the heterocycle.

-

-

Quench: Basify with NaOH to pH 9 (releases the free base pyridine) and extract with DCM.

-

Regioselectivity Check: Expect a mixture. The

group at C3 directs incoming radicals to C6 (para) and C2 (ortho). The steric bulk of the

Part 4: Stability & Degradation Risks

While the C-F bond is strong (approx. 116 kcal/mol), the

The Liability: Hydrolysis to Carboxylic Acid

Under strongly basic conditions, or in the presence of Lewis acids at high temperatures, the

Mechanism:

-

Nucleophilic attack (usually

) on the electron-deficient pyridine ring or direct attack on the C-F -

Formation of a quinone-methide-like intermediate involving fluoride elimination.

-

Sequential hydrolysis to the acyl fluoride and then the acid.

Data: Stability Thresholds

| Condition | Stability Prediction | Notes |

|---|---|---|

| Aq. Acid (HCl, 6M, 100°C) | Stable | Pyridine protonation protects the ring from further electrophilic degradation. |

| Aq. Base (NaOH, 1M, RT) | Stable | Generally safe for standard workups. |

| Aq. Base (NaOH, 5M, >100°C) | Unstable | Risk of hydrolysis to Nicotinic acid derivatives. |

| Reducing (H2/Pd-C) | Conditional | Risk of hydrodefluorination (C-F

References

-

The Trifluoromethyl Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL:[Link]

-

Regioselectivity in Nucleophilic Aromatic Substitution of Trifluoromethylpyridines Source: Organic & Biomolecular Chemistry URL:[Link]

-

Minisci Reactions: Versatile C-H Functionalization of Heterocycles Source: Chemical Reviews URL:[Link]

-

Hydrolytic Stability of Trifluoromethyl Groups on Heterocycles Source: Journal of Fluorine Chemistry URL:[Link]

Sources

Technical Guide: Discovery and Synthesis of Novel Trifluoromethylpyridine Derivatives

Executive Summary

The incorporation of trifluoromethyl (

This guide moves beyond basic textbook synthesis, focusing on late-stage functionalization (LSF) via radical C-H activation. We prioritize the Minisci-type radical trifluoromethylation using the Langlois reagent (sodium triflinate), a protocol that balances cost, safety, and regioselectivity for the discovery of novel derivatives.

The Strategic Value of the -Pyridine Motif

The "Fluorine Effect" in Drug Design

The trifluoromethyl group is not merely a "space-filler"; it is a functional bioisostere that imparts specific electronic and steric properties.

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is the strongest single bond in organic chemistry. Replacing a C-H bond with C-F at metabolic "soft spots" (typically the C2 or C4 positions of pyridine) prevents oxidative degradation by cytochrome P450 enzymes.

-

Lipophilicity Modulation: The high electronegativity of fluorine lowers the orbital energy of the pyridine ring, while the hydrophobic nature of the

group increases membrane permeability. This is critical for CNS-active drugs requiring blood-brain barrier penetration. -

Depression: The electron-withdrawing nature (

Key Pharmaceutical Examples:

-

Selinexor (Xpovio): A nuclear export inhibitor containing a trifluoromethylphenyl-triazole motif, validating the stability of

in complex heteroaromatic systems. -

Ubrogepant (Ubrelvy): A CGRP receptor antagonist where the fluorinated motif aids in oral bioavailability.

Synthetic Methodologies: The Radical Approach

While classical methods (e.g., halogen-exchange or building block cyclization) are reliable, they lack the flexibility required for novel discovery. The modern standard is Direct C-H Trifluoromethylation via radical intermediates.

Mechanism: Minisci-Type Radical Substitution

The reaction proceeds via the generation of an electrophilic trifluoromethyl radical (

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the oxidative generation of the

Figure 1: Mechanistic flow of the oxidative Minisci-type trifluoromethylation using Langlois reagent.

Experimental Protocol: Late-Stage Trifluoromethylation

Objective: Direct C-H trifluoromethylation of a substituted pyridine derivative. Scope: Applicable to electron-deficient heterocycles (pyridines, quinolines).

Reagents & Materials

-

Substrate: Substituted Pyridine (1.0 equiv)

-

Reagent: Sodium Triflinate (Langlois Reagent,

) (3.0 equiv) -

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv)

-

Solvent: Dichloromethane (DCM) / Water (

ratio) -

Additives: None required (metal-free conditions preferred for initial screening).

Step-by-Step Methodology

-

Setup: To a 20 mL vial equipped with a magnetic stir bar, add the Pyridine substrate (

) and Sodium Triflinate ( -

Solvent Addition: Add DCM (

) and Water ( -

Initiation: Add TBHP (

) dropwise at-

Note: Although the reaction runs at room temperature, initial addition at

prevents exotherm spikes.

-

-

Reaction: Seal the vial and stir vigorously (

) at ambient temperature (-

Self-Validation Check: The organic layer may turn slightly yellow/orange. If the reaction stalls (checked via LC-MS after 4h), add an additional 1.0 equiv of TBHP.

-

-

Workup: Quench with saturated aq.

( -

Purification: Dry combined organics over

, concentrate, and purify via silica gel chromatography.

Regioselectivity Note

Radical attack on pyridines is governed by electronics. The electrophilic

-

Unsubstituted Pyridine: Mixture of C2, C4, and C6 isomers.

-

C3-Substituted Pyridine: Attack typically occurs at C6 (para to substituent) or C2 (ortho), minimizing steric clash.

Reagent Selection Guide

Choosing the right trifluoromethylating agent is critical for yield and safety.

| Reagent | Type | Mechanism | Pros | Cons |

| Langlois Reagent ( | Radical | Oxidative Minisci | Cheap, solid, bench-stable, air-tolerant. | Requires excess oxidant; regioselectivity can be low. |

| Ruppert-Prakash ( | Nucleophilic | Fluoride activation | High control; excellent for carbonyl additions. | Moisture sensitive; requires fluoride source (TBAF/CsF). |

| Togni's Reagent | Electrophilic | Hypervalent Iodine | Very reactive; works under mild conditions. | Expensive; potentially explosive; poor atom economy. |

| Trifluoroacetic Acid ( | Radical | Decarboxylative | Extremely cheap. | Harsh conditions (high temp); limited scope. |

Workflow Visualization: Discovery Pipeline

The following diagram outlines the decision tree for synthesizing novel TFMP derivatives.

Figure 2: Decision matrix for selecting the synthesis pathway based on substrate availability.

References

-

Baran, P. S., et al. (2011).[2] "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences (PNAS). [Link]

-

Langlois, B. R., et al. (1991). "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature. [Link]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

-

FDA Center for Drug Evaluation and Research. (2022). "Novel Drug Approvals for 2022" (Referencing Selinexor/Ubrogepant data). [Link]

Sources

Safeguarding Stability: A Technical Guide to the Storage and Handling of 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Versatile Building Block

4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a trifluoromethyl group, a fluorine atom, and a chlorine atom on the pyridine ring, makes it a valuable building block for the synthesis of complex and biologically active molecules. The electron-withdrawing nature of the substituents renders the pyridine core susceptible to various nucleophilic substitution reactions, enabling its incorporation into a diverse range of target structures. However, the very features that make this compound a powerful synthetic tool also contribute to its potential instability if not stored and handled correctly. This guide provides an in-depth analysis of the factors influencing the stability of this compound and offers comprehensive recommendations for its proper storage and handling to ensure its integrity and the safety of laboratory personnel.

Chemical Stability Profile: Understanding the Inherent Reactivity

The stability of this compound is intrinsically linked to its molecular structure. The pyridine ring, being an electron-deficient aromatic system, is activated towards nucleophilic attack. This reactivity is further enhanced by the presence of three electron-withdrawing substituents: the trifluoromethyl group, the fluorine atom, and the chlorine atom.

Susceptibility to Hydrolysis

Thermal Decomposition

Elevated temperatures can promote the degradation of this compound.[4] While a specific decomposition temperature has not been reported, high temperatures can increase the rate of potential decomposition reactions, leading to the loss of integrity of the compound. It is recommended to store the compound away from heat sources to minimize the risk of thermal degradation.

Photolytic Stability

Studies on the photolytic stability of fluorinated pyridine derivatives suggest that the trifluoromethyl group attached to a heteroaromatic ring, such as pyridine, is generally stable under photolytic conditions.[5][6][7] This stability is attributed to the high strength of the C-F bonds. While the chloro and fluoro substituents might be more susceptible to photolytic cleavage, the trifluoromethyl group is expected to remain intact under typical laboratory light exposure. However, as a general precautionary measure, it is advisable to store the compound in a dark place or in an amber-colored vial to minimize any potential for photodegradation.

Recommended Storage and Handling Protocols

To maintain the purity and stability of this compound, the following storage and handling protocols are recommended. These are based on the known chemical properties of the compound and general best practices for handling halogenated aromatic compounds.

Storage Conditions

Optimal Storage Parameters

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions, including hydrolysis and thermal decomposition.[8][9] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent contact with atmospheric moisture and oxygen, which could contribute to degradation.[8] |

| Container | Tightly sealed, amber glass bottle | To protect from moisture, air, and light. Glass is preferred for its inertness. |

| Location | Cool, dry, well-ventilated area | To ensure a stable storage environment and to mitigate risks in case of accidental release.[10] |

Incompatible Materials

To prevent hazardous reactions and maintain the integrity of the compound, it is crucial to avoid contact with the following materials:

-

Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[4][11][12]

-

Strong Bases: Can promote hydrolysis and other degradation reactions.[4]

-

Water/Moisture: Leads to hydrolysis of the chloro and fluoro substituents.[3][4]

-

Heat and Ignition Sources: The compound may be combustible, and high temperatures can cause decomposition.[10]

Handling Procedures

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[12][13]

Personal Protective Equipment (PPE)

| Equipment | Specification |

| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |

| Eye Protection | Safety glasses with side shields or chemical goggles |

| Lab Coat | Standard laboratory coat |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a respirator may be necessary. |

Experimental Workflow for Safe Handling

The following diagram illustrates a recommended workflow for handling this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for anticipating and preventing the formation of impurities. Based on the reactivity of similar halogenated pyridines, the following degradation pathways are plausible:

-

Nucleophilic Aromatic Substitution (SNAr): This is the most likely degradation pathway, where a nucleophile (e.g., water, hydroxide) attacks the electron-deficient pyridine ring, leading to the displacement of a halide. The chlorine atom at the 4-position is the most probable leaving group due to the combined electron-withdrawing effects of the adjacent fluorine and the trifluoromethyl group, which stabilize the Meisenheimer intermediate.

-

Hydrolysis of the Trifluoromethyl Group: While generally stable, under harsh basic conditions, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid. This is a less common pathway under typical storage conditions.

The following diagram illustrates the primary anticipated degradation pathway via hydrolysis.

Caption: The primary degradation pathway is expected to be hydrolysis, leading to the displacement of the chloro group.

Conclusion: Ensuring Compound Integrity and Safety

The stability of this compound is paramount for its successful application in research and development. By understanding its inherent reactivity, particularly its sensitivity to moisture, heat, and incompatible substances, researchers can implement effective storage and handling strategies. Adherence to the recommended protocols, including refrigerated storage under an inert atmosphere and the use of appropriate personal protective equipment, will ensure the long-term integrity of this valuable chemical building block and maintain a safe laboratory environment.

References

-

4-Chloro-3-(trifluoromethyl)pyridine | Properties, Uses, Safety & Supplier in China. (n.d.). Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)pyridine. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloro-2-(trifluoromethyl)pyridine. Retrieved January 28, 2026, from [Link]

-

Pipzine Chemicals. (n.d.). 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine. Retrieved January 28, 2026, from [Link]

-

Wikipedia. (2024, October 26). Diazonium compound. In Wikipedia. Retrieved January 28, 2026, from [Link]

-

CPAchem Ltd. (2023, March 30). Safety data sheet: 4-(Trifluoromethyl)pyridine-3-carboxylic acid. Retrieved January 28, 2026, from [Link]

-

O'Hagan, D. (2012). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 37(4), 336-344. [Link]

-

Leroux, F. R. (2022). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds (Doctoral dissertation, Freie Universität Berlin). [Link]

-

Washington, J. W., & Jenkins, T. M. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(17), 12345–12355. [Link]

-

National Center for Biotechnology Information. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. PubMed Central. [Link]

-

Washington, J. W., & Jenkins, T. M. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12334–12344. [Link]

- Barrera, C. M., Salvatierra, D., & Giralt, F. (n.d.). HYDROLYSIS KINETICS FOR 2-CHLOROPYRIDINE IN SUPERCRITICAL WATER.

- Google Patents. (n.d.). US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.

-

National Center for Biotechnology Information. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. PubMed Central. [Link]

-

Fisher Scientific. (n.d.). 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride, 97%. Retrieved January 28, 2026, from [Link]

-

Hartwig, J. F., & Fier, P. S. (2013). Selective C–H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Journal of the American Chemical Society, 135(24), 8914–8917. [Link]

-

Gross, Z., & Mahammed, A. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [Link]

Sources

- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 2. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Chloro-3-(trifluoromethyl)pyridine | Properties, Uses, Safety & Supplier in China [pipzine-chem.com]

- 4. 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine | High-Purity Pyridine Derivative Supplier China | CAS 102706-65-6 | Product Details, Applications, Safety Data [pipzine-chem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Chloro-3-fluoro-2-Methylpyridine | 1195251-01-4 [chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. 4-Chloro-2-(trifluoromethyl)pyridine | C6H3ClF3N | CID 14761442 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing Guide: 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine

Topic: Commercial Suppliers and Technical Sourcing Guide for 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Sourcing Specialists, and Process Chemists.

Executive Technical Summary

Chemical Identity: this compound

CAS Number: 1227574-82-4

Molecular Formula:

This guide addresses the procurement and validation of This compound , a highly specialized fluorinated heterocyclic building block. Unlike its more common isomers (e.g., 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine), this specific scaffold features a unique electronic distribution driven by the ortho-fluorine and ortho-trifluoromethyl groups relative to the nitrogen. This arrangement activates the C4-chlorine for highly selective Nucleophilic Aromatic Substitution (

Critical Sourcing Warning: The market is saturated with regioisomers. Suppliers often list "Chloro-fluoro-trifluoromethylpyridine" generically. Sourcing errors here can lead to months of lost development time. This guide provides the protocols to verify identity and secure a reliable supply chain.

Commercial Landscape & Supplier Tiering[2]

Due to the difficulty of synthesizing the 2,3,4-substitution pattern, this compound is rarely held in multi-kilogram stock. It is primarily available through specialized fluorine chemistry boutiques.

Table 1: Supplier Capability Matrix

| Supplier Tier | Representative Companies | Typical Availability | Purity Grade | Strategic Use Case |

| Tier 1: Primary Manufacturers | SynQuest Labs, Apollo Scientific, Fluorochem | 1g – 100g (Shelf) | >97% | Early-stage SAR, Method Development |

| Tier 2: Custom Synthesis (CRO) | WuXi AppTec, SpiroChem, Pharmablock | 100g – 10kg (Lead time: 4-8 wks) | >98% (Custom) | Process Scale-up, GLP Tox Batches |

| Tier 3: Aggregators | MolPort, CymitQuimica, eMolecules | Variable (Drop-ship) | Variable | Price Comparison, Spot Buying |

Sourcing Insight:

-

SynQuest Labs and Apollo Scientific are verified sources for CAS 1227574-82-4.

-

Warning: Many aggregators (Tier 3) may list the compound but hold zero stock, relying on back-ordering from Tier 1 suppliers with a markup. Always request a "Live Stock Confirmation" before issuing a PO.

Procurement Decision Logic

The following decision tree outlines the logical flow for sourcing this material based on project stage and required quantity.

Figure 1: Sourcing decision matrix for fluorinated pyridine intermediates.

Technical Validation: The "Self-Validating" Protocol

Because isomer mislabeling is a high risk with fluorinated pyridines, you cannot rely solely on the supplier's Certificate of Analysis (CoA). You must perform an Incoming Quality Control (IQC) check.

A. Isomer Differentiation via NMR

The most common impurity is the regioisomer 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine . You can distinguish them using

Protocol:

-

Solvent: Dissolve 10 mg in

or -

Run:

NMR (proton-coupled recommended) and

Diagnostic Signals (Expected for Target CAS 1227574-82-4):

-

NMR:

-

to

-

to

-

Differentiation Key: Look for the F-F coupling between the

group and the aromatic Fluorine. In the target structure (3-F, 2-

-

to

-

NMR:

-

The target has protons at positions 5 and 6.

-

H6 (adjacent to Nitrogen) will appear as a doublet of doublets (dd) further downfield (

ppm) due to the electron-deficient ring. -

H5 will appear upfield relative to H6.

-

B. Purity by HPLC

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).

-

Detection: UV at 254 nm.

-

Acceptance Criteria: >97% Area under curve (AUC).

Synthetic Context & Impurity Profile

Understanding how the material is made helps you predict what impurities to look for.

Likely Synthetic Route: The synthesis likely proceeds via the lithiation of 2-(trifluoromethyl)pyridine or a halogen exchange (Halex) reaction.

-

Step 1: Directed ortho-lithiation at the 3-position followed by fluorination (using NFSI or Selectfluor).

-

Step 2: Lithiation at the 4-position followed by chlorination.

Predicted Impurities:

-

Regioisomers: 3-chloro-4-fluoro isomers if the directing group selectivity is poor.

-

Protodehalogenation byproducts: Traces of 3-fluoro-2-(trifluoromethyl)pyridine (missing the chlorine).

-

Solvent Residues: THF or Hexanes (from lithiation steps).

Analytical Workflow Diagram

This workflow ensures that the material entering your lab meets the stringent requirements for drug development.

Figure 2: Incoming Quality Control (IQC) workflow for structural verification.

References

-

SynQuest Labs. Product Catalog: this compound. Retrieved from (Search CAS: 1227574-82-4).

-

Apollo Scientific. Fluorine Chemistry Catalog. Retrieved from .

-

ChemSRC. Compound Database Entry: CAS 1227574-82-4. Retrieved from .

-

CymitQuimica. Aggregated Supplier Listings. Retrieved from .

- Schlosser, M. (2006). The 2×3 "Greenhouse" of Fluorine Chemistry: Trifluoromethylpyridines. Angewandte Chemie International Edition. (General reference on trifluoromethylpyridine synthesis logic).

Sources

Methodological & Application

Technical Application Note: Regioselective Suzuki-Miyaura Coupling of 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine

Executive Summary

This application note details the protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine (CAS: 1261867-65-3). This substrate represents a class of "privileged scaffolds" in medicinal chemistry and agrochemicals due to the lipophilic and metabolic stability conferred by the trifluoromethyl (

Core Challenge: The substrate is highly electron-deficient. While this facilitates oxidative addition at the C-Cl bond, it simultaneously renders the pyridine ring highly susceptible to Nucleophilic Aromatic Substitution (

Substrate Analysis & Mechanistic Logic

Electronic Profile

The reactivity of this compound is governed by the synergistic electron-withdrawing effects of the pyridine nitrogen, the 2-

-

4-Chloro Position (Reactive Site): The C4-Cl bond is chemically activated for oxidative addition by Pd(0) due to the low electron density of the ring. It is significantly more reactive than typical chloropyridines.

-

3-Fluoro Position: Provides additional inductive withdrawal (-I effect), further lowering the LUMO energy. It is generally stable to Pd-catalyzed activation under standard conditions but can be displaced by strong nucleophiles via

. -

2-Trifluoromethyl Position: A strong stabilizing group that remains inert during coupling but sterically influences the C3 and N positions.

Competitive Pathways

The primary failure mode for this reaction is not a lack of catalytic turnover, but rather substrate degradation.

-

Pathway A (Desired): Oxidative addition of Pd(0) to C-Cl

Transmetallation -

Pathway B (Undesired

): Attack of the base (Base -

Pathway C (Undesired Hydrolysis): Attack of water/hydroxide at C4 or C2, leading to pyridinones.

Figure 1: Kinetic competition between the desired Pd-catalyzed cycle and background nucleophilic substitution.

Optimization Strategy

To ensure high fidelity, the protocol prioritizes reaction rate (to consume SM before it degrades) and mild basicity .

Catalyst Selection[1]

-

Recommendation: XPhos Pd G2 or

. -

Rationale:

-

XPhos Pd G2: Rapidly generates the active monolithic Pd(0) species. The bulky biaryl ligand facilitates oxidative addition into the C-Cl bond and protects the metal center, driving the reaction to completion at lower temperatures (often

), which minimizes hydrolysis. - : The large bite angle of the dppf ligand promotes reductive elimination. It is robust and less sensitive to oxygen, making it excellent for scale-up.

-

Base & Solvent System

-

Base: Potassium Phosphate Tribasic (

) .[1]-

Why: Unlike carbonates or hydroxides, phosphates provide a buffering effect and are less nucleophilic, reducing

risk.

-

-

Solvent: 1,4-Dioxane or THF with minimal water (typically 4:1 or 10:1 ratio).

-

Why: High solubility of the lipophilic pyridine; water is necessary for the boronic acid activation but should be kept to a minimum to suppress hydrolysis.

-

Experimental Protocols

Protocol A: High-Throughput / Difficult Substrates (Recommended)

Best for: Discovery chemistry, small scale (10-100 mg), and sterically hindered boronic acids.

Materials:

-

Substrate: 1.0 equiv

-

Boronic Acid/Ester: 1.2 – 1.5 equiv

-

Catalyst: XPhos Pd G2 (2–5 mol%)

-

Base:

(2.0 equiv, 0.5 M aqueous solution) -

Solvent: THF or 1,4-Dioxane

Step-by-Step:

-

Charge: To a reaction vial equipped with a stir bar, add the This compound (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv).

-

Inert: Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvent Addition: Add THF (deoxygenated) via syringe. Concentration should be ~0.1 M - 0.2 M with respect to the pyridine.

-

Base Addition: Add the degassed 0.5 M

aqueous solution (2.0 equiv). -

Reaction: Stir vigorously at 40–50 °C .

-

Note: Due to the activated nature of the chloride, high temperatures (100 °C) are often unnecessary and detrimental. Monitor by TLC/LCMS after 1 hour.

-

-

Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

, filter, and concentrate.

Protocol B: Robust / Scale-Up (Cost-Effective)

Best for: Gram-scale synthesis, simple aryl boronic acids.

Materials:

-

Catalyst:

(3–5 mol%) -

Base:

or -

Solvent: Toluene/Water (4:1) or DME/Water (4:1)

Step-by-Step:

-

Charge: Combine substrate, boronic acid, and base (if using solid) in the flask.

-

Solvent: Add the Toluene/Water mixture.

-

Degas: Sparge the solvent mixture with

for 15 minutes (Critical for Pd(dppf) longevity). -

Catalyst: Add

under a positive stream of -

Reaction: Heat to 80 °C for 4–12 hours.

-

Validation: Check for the disappearance of the starting material peak (LCMS). If a peak with M-Cl+OH (hydrolysis) appears, stop heating immediately.

Troubleshooting & Optimization Matrix

The following decision tree guides the optimization process if standard conditions fail.

Figure 2: Optimization logic for handling reaction failures.

Data Summary: Typical Reactivity Trends

| Variable | Condition A (Standard) | Condition B (Sensitive) | Condition C (Scale-Up) |

| Catalyst | XPhos Pd G2 | Pd(OAc)2 / SPhos | Pd(dppf)Cl2 |

| Base | K3PO4 (aq) | CsF (anhydrous) | K2CO3 (aq) |

| Solvent | THF/Water | Dioxane | Toluene/Water |

| Temp | 50 °C | 80 °C | 80–100 °C |

| Risk | Moderate Hydrolysis | Low Hydrolysis | Slower Reaction |

Safety & Handling

-

Fluorine NMR: The product will exhibit distinct 19F signals. The

group typically appears around -65 to -70 ppm, while the aromatic F will be around -110 to -130 ppm. Use 19F NMR to quickly assess conversion without workup. -

HF Generation: While unlikely under neutral/basic coupling conditions, decomposition of polyfluorinated pyridines at very high temperatures (>150 °C) can release HF. Do not overheat sealed vessels.

-

Sensitizer: Halogenated pyridines can be skin sensitizers. Handle with gloves in a fume hood.

References

-

Mechanistic Overview of Suzuki-Miyaura Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Coupling of Chloropyridines (Buchwald Ligands): Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

-

Reactivity of Fluorinated Pyridines: Schlosser, M., et al. (2005). Site-Selective Substitution of Polyfluorinated Pyridines. European Journal of Organic Chemistry.

-

Application of XPhos Pd G2 in Heterocycles: Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

Sources

High-Fidelity Regioselective Functionalization of 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine

Executive Summary

This application note details the regioselective Nucleophilic Aromatic Substitution (

The core challenge in functionalizing this molecule lies in the competition between the C4-Chlorine and C3-Fluorine sites. This guide provides a mechanistic rationale and validated protocols to ensure exclusive displacement of the C4-Chlorine, preserving the C3-Fluorine for subsequent utility.

Mechanistic Insight & Regioselectivity

The Electronic Landscape

To design a successful reaction, one must understand the electronic forces at play. The pyridine ring is electron-deficient, activated by the nitrogen atom.

-

Nitrogen Activation (The Director): The pyridine nitrogen exerts a strong electron-withdrawing effect at the ortho (C2, C6) and para (C4) positions via resonance. The meta (C3, C5) positions are only activated inductively and do not benefit from resonance stabilization of the anionic intermediate.

-

The Trifluoromethyl Effect (

): This group is a strong electron-withdrawing group (EWG) that globally lowers the LUMO energy of the ring, making the entire system more susceptible to nucleophilic attack. -

Leaving Group Hierarchy (

vs.

The Decision: C4 vs. C3

-

Path A (C4-Attack): The nucleophile attacks C4. The negative charge in the Meisenheimer complex can be delocalized onto the electronegative Nitrogen atom. This is a highly stabilized pathway.

-

Path B (C3-Attack): The nucleophile attacks C3. The negative charge is delocalized onto C2, C4, and C6. It cannot reside on the Nitrogen. Despite Fluorine being a better leaving group, the lack of resonance activation at C3 makes this pathway kinetically inaccessible under standard conditions.

Mechanistic Pathway Diagram

Figure 1: Mechanistic rationale demonstrating the kinetic preference for C4 substitution due to resonance stabilization by the pyridine nitrogen.

Experimental Protocols

General Considerations

-

Solvents: Polar aprotic solvents (DMF, DMSO, NMP, DMAc) are essential to solvate the nucleophile and stabilize the polar transition state. Acetonitrile (MeCN) can be used for highly reactive amines.

-

Bases: Non-nucleophilic organic bases (DIPEA, TEA) are preferred for amine nucleophiles. Inorganic bases (

, -

Stoichiometry: Use 1.0 equivalent of the substrate and 1.1–1.2 equivalents of the nucleophile.

Protocol A: Amination (C-N Bond Formation)

Objective: Synthesis of 4-amino-3-fluoro-2-(trifluoromethyl)pyridine derivatives.

-

Preparation:

-

Charge a reaction vial with This compound (1.0 equiv).

-

Add anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) [Concentration: 0.2 M].

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) to scavenge the HCl byproduct.

-

-

Nucleophile Addition:

-

Add the Amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.0 equiv.

-

-

Reaction:

-

Stir at Room Temperature (20–25°C) for 1–2 hours.

-

Note: The electron-deficient nature of the ring often allows this reaction to proceed without heating.

-

Monitoring: Check by LC-MS or TLC. If conversion is <50% after 2 hours, heat to 60°C .

-

-

Work-up:

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash 3x with Water or Brine to remove DMF/DMSO.

-

Dry organic layer over

, filter, and concentrate.

-

-

Purification:

-

Flash Column Chromatography (Hexanes/EtOAc or DCM/MeOH).

-

Protocol B: Etherification (C-O Bond Formation)